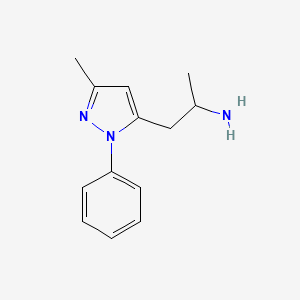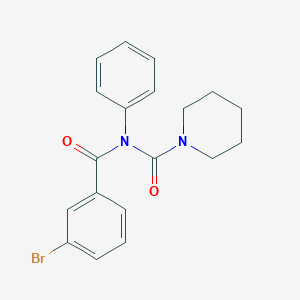
N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two aromatic rings (a phenyl group and a 3-bromobenzoyl group) attached to the nitrogen atom of the piperidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is subjected. Given its structure, it might undergo reactions typical for amides, aromatic compounds, and halogenated compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of various N-aryl carboxamide derivatives through innovative synthetic routes. For instance, the synthesis of novel N-carboxamide compounds and their complexes, such as those involving 3,4-dichlorophenyl derivatives, showcases the chemical versatility and potential for creating new materials with unique properties (Sarıoğlu et al., 2016). These methodologies offer pathways for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals.
Biological Activities
Compounds with structures similar to N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide have been evaluated for their biological activities. For example, certain benzothiazole and benzimidazole derivatives have demonstrated promising biological activities, including antimicrobial and anti-inflammatory properties. The exploration of biphenyl benzothiazole-2-carboxamide derivatives has revealed significant diuretic activity, highlighting the therapeutic potential of such compounds (Yar & Ansari, 2009). Similarly, benzimidazole carboxamide derivatives have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors, suggesting their utility in cancer treatment (Penning et al., 2010).
Potential Therapeutic Applications
The synthesis and evaluation of carboxamide derivatives extend to potential therapeutic applications. Novel carboxamide compounds have been synthesized and assessed for their antiproliferative activity against various cancer cell lines, indicating the potential for developing new anticancer agents (Raffa et al., 2009). These studies illustrate the importance of carboxamide derivatives in drug discovery and development, particularly in the search for effective anticancer therapies.
Direcciones Futuras
The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. For instance, given the anticancer potential of related compounds, “N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” might also be studied for possible anticancer activity .
Propiedades
IUPAC Name |
N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYBRJWASBYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
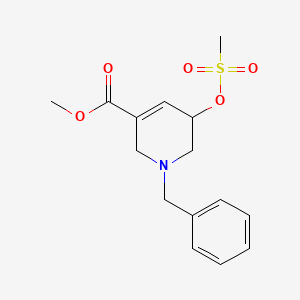
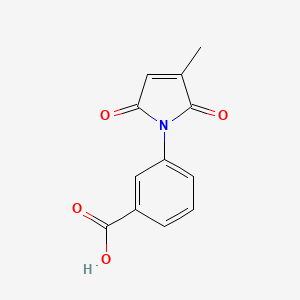
![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
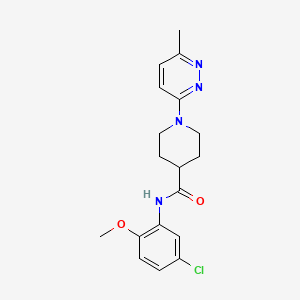
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)

![1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one](/img/structure/B2802477.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

